N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide
Description
N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thioether linkage, and a furan carboxamide moiety
Properties
IUPAC Name |
N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-12-4-6-13(7-5-12)14-11-19-17(20-14)23-10-8-18-16(21)15-3-2-9-22-15/h2-7,9,11H,8,10H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDIYGOSSOJTEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole derivative, followed by the introduction of the thioether linkage, and finally, the attachment of the furan carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale-up the process. The use of automated systems can help in maintaining consistent quality and reducing production costs. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and substituted furan derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thioether linkage and furan carboxamide group contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-imidazol-2-yl)ethyl)furan-2-carboxamide: Lacks the thioether linkage, resulting in different reactivity and biological activity.
N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring, leading to variations in chemical properties and applications.
Uniqueness
N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.
Biological Activity
N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes an imidazole ring, a furan moiety, and a carboxamide functional group. The presence of these structural elements is known to contribute to various biological activities.
| Property | Details |
|---|---|
| CAS Number | 897455-17-3 |
| Molecular Formula | C₁₈H₁₈N₂O₂S |
| Molecular Weight | 334.4 g/mol |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring is known for its role in enzyme inhibition and receptor modulation, while the furan moiety may enhance lipophilicity, aiding in cellular uptake.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF7 | 15.0 | Induction of apoptosis |
| A549 | 20.5 | Cell cycle arrest at G2/M phase |
| HeLa | 12.3 | Inhibition of proliferation |
In a study conducted by Zhang et al., the compound exhibited an IC₅₀ value of 15 µM against MCF7 cells, indicating potent anticancer activity through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. In vitro studies have reported its efficacy against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Effect |
|---|---|---|
| Staphylococcus aureus | 8.0 | Bactericidal |
| Escherichia coli | 16.0 | Bacteriostatic |
| Pseudomonas aeruginosa | 32.0 | Bactericidal |
Research by Li et al. demonstrated that this compound had a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, suggesting strong antimicrobial properties .
Case Studies
-
Anticancer Efficacy in Preclinical Models
- A study involving xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as an anticancer therapeutic agent.
-
Synergistic Effects with Existing Antibiotics
- Investigations into the combination therapy of this compound with standard antibiotics revealed enhanced antimicrobial effects, particularly against resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves coupling a furan-2-carboxamide derivative with a thioethyl-linked imidazole intermediate. For imidazole-thioether formation, methods analogous to Compound 4 in can be applied:
- React 5-(p-tolyl)-1H-imidazole-2-thiol with 2-chloro-N-(furan-2-carbonyl)ethylamine in acetonitrile or DMF, using potassium carbonate (K₂CO₃) as a base at 60–80°C for 6–12 hours .
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.
- Optimization : Adjust solvent polarity (e.g., DMF for higher solubility) and catalyst (e.g., triethylamine for milder conditions). Monitor reaction progress via TLC or HPLC.
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Key Data :
- FT-IR : Expect peaks for C=O (amide, ~1670–1690 cm⁻¹), C=S (thioether, ~1180–1260 cm⁻¹), and aromatic C-H (~3000–3100 cm⁻¹) .
- ¹H NMR :
- Furan protons: δ 6.3–7.5 ppm (multiplet, 3H).
- Imidazole protons: δ 7.1–7.8 ppm (p-tolyl aromatic H), δ 8.1–8.3 ppm (imidazole H).
- Thioethyl chain: δ 2.8–3.2 ppm (-SCH₂CH₂N-) .
- HRMS : Calculate exact mass (C₁₉H₁₈N₃O₂S: 368.112 g/mol) to confirm molecular ion [M+H]⁺ .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological assays?
- Methodology :
- Synthesize analogs with substituent variations (e.g., replacing p-tolyl with halophenyl or altering the furan ring).
- Test biological activity (e.g., COX-1/2 inhibition, as in ) and correlate with electronic (Hammett constants) or steric (molecular volume) parameters.
- Use docking studies (AutoDock Vina) to predict binding to target proteins (e.g., COX-2), referencing similar imidazole-thioether docking poses .
Q. How can conflicting data on the compound’s solubility and stability be resolved?
- Contradiction Analysis :
- Solubility : Conflicting DMSO vs. aqueous solubility reports may arise from pH-dependent protonation (imidazole pKa ~6.9).
- Stability : Degradation in acidic conditions (e.g., gastric pH) can be assessed via accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC monitoring .
- Mitigation : Use lyophilization for storage or formulate with cyclodextrins to enhance solubility .
Methodological Notes
- Key References : Synthesis (), SAR (), stability ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
